N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester
Overview
Description
Synthesis Analysis
The synthesis of NADNA involves several chemical reactions starting from N-acetylneuraminic acid or related precursors. A notable method includes the reaction of N-acetylneuraminic acid methyl ester with sulfuric acid and acetic anhydride, followed by deacetylation, yielding NADNA and its epimer in significant yields. This process demonstrates the ability to manipulate sialic acid derivatives into unsaturated forms, which are valuable for biological and pharmaceutical applications (Kumar et al., 1981).
Molecular Structure Analysis
The molecular structure of NADNA has been elucidated through mass spectrometry, nuclear magnetic resonance (NMR), and X-ray crystallography. These techniques confirm the presence of the unsaturated bond between the 2nd and 3rd carbon atoms, which is critical for its biological activity as a neuraminidase inhibitor. The precise structural analysis aids in understanding its interaction with enzymes and receptors (Kumar et al., 1981).
Chemical Reactions and Properties
NADNA undergoes various chemical reactions, including acetylation, deacetylation, and oxidation. Its chemical reactivity is significant in synthesizing derivatives with altered physical and chemical properties for specific applications. For instance, its reaction with N-acetylimidazole leads to acetylated derivatives, which are used as models in oxidation studies. The presence of the unsaturated bond makes it a versatile intermediate for further chemical modifications (Haverkamp et al., 1975).
Scientific Research Applications
Neuraminidase Inhibition
N-Acetylneuraminic acid methyl ester, upon treatment, yields products like 2,3-dehydro-2-deoxy-N-acetylneuraminic acid methyl ester, which are competitive inhibitors of neuraminidase from Arthrobacter sialophilus, indicating their potential in enzyme inhibition research (Kumar et al., 1981).
Transition-State Analogs in Enzyme Studies
2-Deoxy-2,3-dehydro-N-acetylneuraminic acid and its methyl ester serve as competitive inhibitors of Arthrobacter sialophilus neuraminidase, functioning as transition-state analogs. This highlights their role in understanding enzyme mechanisms (Miller et al., 1978).
Resistance to Bacterial Sialidases
The synthesis of derivatives like 4-methylumbelliferyl α-D-glycoside of N-acetyl-4-deoxyneuraminic acid demonstrates resistance to bacterial sialidases from Vibrio cholerae and Arthrobacter ureafaciens, suggesting its use in studying bacterial enzyme interactions (Baumberger et al., 1986).
Chemical Synthesis for Research Applications
Efficient synthesis methods for N-acetyl-4-deoxyneuraminic acid and related derivatives, as explored in various studies, provide crucial methodologies for producing these compounds for further biological and pharmaceutical research (Baumberger et al., 1986).
Photoreactive Inhibitor Synthesis
The synthesis of photoreactive competitive inhibitors of human lysosomal neuraminidase in cultured skin fibroblasts from 2,3 dehydro-N-acetyl neuraminic acid methyl ester showcases its application in developing tools for enzyme study and potential therapeutic interventions (Warner, 1987).
Induction and Regulation in Bacteria
N-acetylneuraminic acid derivatives are active inducers of extracellular neuraminidase in Arthrobacter sialophilus, providing insights into the inductive and catalytic processes of enzymes in bacteria (Wang et al., 1978).
properties
IUPAC Name |
methyl (2R,3R,4S)-3-acetamido-4-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO8/c1-5(15)13-9-6(16)3-8(12(19)20-2)21-11(9)10(18)7(17)4-14/h3,6-7,9-11,14,16-18H,4H2,1-2H3,(H,13,15)/t6-,7+,9+,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPILYXOSOLBQAQ-CNYIRLTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448987 | |
Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid Methyl Ester | |
CAS RN |
25875-99-4 | |
Record name | Methyl 5-acetamido-2,6-anhydro-3,5-dideoxy-D-glycero-D-galacto-non-2-enonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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